molecular formula C18H29N5O3 B2772255 tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate CAS No. 2320466-05-3

tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate

Cat. No.: B2772255
CAS No.: 2320466-05-3
M. Wt: 363.462
InChI Key: RXROFIUXOPSHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate is a complex organic compound that has gained attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an azetidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the piperidine derivative.

    Attachment of the Triazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl 4-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to target proteins. Additionally, the azetidine ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the triazole and azetidine rings in tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate makes it unique compared to other similar compounds. These structural features contribute to its enhanced reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-18(2,3)26-17(25)21-7-4-14(5-8-21)10-16(24)22-11-15(12-22)13-23-9-6-19-20-23/h6,9,14-15H,4-5,7-8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXROFIUXOPSHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.